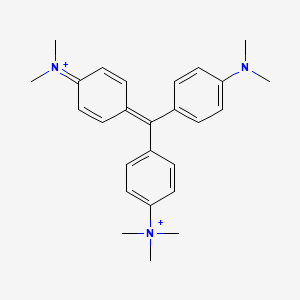

Methyl Green cation

描述

Historical Context and Evolution in Scientific Inquiry

The use of Methyl Green as a biological stain dates back to the 19th century. wikipedia.org Initially, it was recognized for its strong affinity for nucleic acids, particularly DNA, making it a valuable tool for staining cell nuclei in histological preparations. wikipedia.orgchemimpex.com A classic application that solidified its place in early cell biology is the Unna-Pappenheim stain, where Methyl Green, in conjunction with Pyronin Y, is used to differentiate between DNA (staining green) and RNA (staining red). wikipedia.orgnih.govstainsfile.com This method provided researchers with a means to visualize and distinguish the two major types of nucleic acids within cells.

Over the years, the understanding of Methyl Green's interaction with DNA has evolved. It was determined that the binding is not intercalative, meaning it doesn't insert itself between the DNA base pairs. Instead, the interaction is primarily electrostatic, occurring in the major groove of the DNA helix. wikipedia.org A significant development in the application of Methyl Green came with the discovery of its fluorescent properties when bound to DNA. wikipedia.org This finding has propelled its use into the realm of modern molecular biology and advanced imaging techniques.

Fundamental Role as a Dicationic Triphenylmethane (B1682552) Dye in Diverse Research Domains

Methyl Green is a dicationic triphenylmethane dye, a chemical classification that underpins its utility in research. sigmaaldrich.comscientificlabs.co.ukajol.infoiosrjournals.org This structure, featuring two positive charges on the cation, was once thought to be the primary reason for its specificity for DNA. biologists.com While its specificity is now understood to be more complex, its dicationic nature remains a key feature.

The applications of the Methyl Green cation are extensive and span multiple research areas:

Histology and Cytology: It remains a widely used nuclear counterstain in immunohistochemistry and general histology, allowing for clear visualization of nuclear morphology. wikipedia.orgchemimpex.combiocompare.com

Molecular and Cell Biology: The ability of Methyl Green to selectively bind to AT-rich regions of native DNA makes it a valuable probe for studying chromatin structure. biocompare.com Its use extends to DNA quantification in various assays.

Fluorescence Microscopy: When bound to DNA, Methyl Green exhibits far-red fluorescence, making it an excellent tool for live-cell imaging and for studying thick biological specimens where autofluorescence can be a challenge. wikipedia.orgresearchgate.netnih.gov It is excited by red light (around 633 nm) and emits in the far-red spectrum (around 677 nm). wikipedia.orgresearchgate.net

Gel Electrophoresis and Flow Cytometry: It serves as an alternative to other DNA-binding dyes for visualizing DNA in agarose (B213101) gels and for analyzing cell populations in flow cytometry. wikipedia.orgbiocompare.com

Environmental Science: The dye has been used in studies to assess microbial contamination in water samples by detecting the presence of nucleic acids. chemimpex.com

Industrial Applications: Beyond biological research, Methyl Green has found use in industrial processes, such as the coloring of textiles and plastics. chemimpex.comajol.info

The enduring presence of Methyl Green in scientific research is a testament to its versatility and reliability as a chemical tool.

Properties and Applications of this compound

| Property | Description |

| Chemical Class | Dicationic Triphenylmethane Dye sigmaaldrich.comscientificlabs.co.ukajol.infoiosrjournals.org |

| Molecular Formula | C26H33Cl2N3 wikipedia.orgscispace.com |

| Molar Mass | 458.47 g·mol−1 wikipedia.org |

| Appearance | Green powder nih.gov |

| Solubility | Water-soluble researchgate.netontosight.ai |

| Application | Description |

| Histological Staining | Used as a nuclear stain, often in the Unna-Pappenheim method with Pyronin Y to differentiate DNA and RNA. wikipedia.orgnih.govstainsfile.com |

| Fluorescence Microscopy | Acts as a far-red fluorescent probe for DNA when bound, suitable for live-cell imaging. wikipedia.orgresearchgate.netnih.gov |

| DNA Analysis | Used in gel electrophoresis, fluorometric assays, and flow cytometry for DNA detection and quantification. wikipedia.orgbiocompare.com |

| Research Probe | Binds selectively to AT-rich regions of native DNA, facilitating studies of chromatin structure. biocompare.com |

Structure

3D Structure

属性

分子式 |

C26H33N3+2 |

|---|---|

分子量 |

387.6 g/mol |

IUPAC 名称 |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium |

InChI |

InChI=1S/C26H33N3/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7/h8-19H,1-7H3/q+2 |

InChI 键 |

CKTYULMXIIQZGG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |

规范 SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |

产品来源 |

United States |

Molecular and Electronic Structural Basis for Research Applications

Cationic Charge Distribution and Its Influence on Molecular Interactions

Methyl green is a triphenylmethane (B1682552) dye that exists as a dicationic species in solution, meaning it carries a net positive charge of +2. researchgate.netresearchgate.net It is technically an iminium salt, often supplied as a dichloride salt. ebi.ac.uknih.gov This positive charge is not localized to a single point; rather, it is distributed across the molecule's three-ring structure, particularly involving the nitrogen atoms of the dimethylamino and trimethylammonium groups.

This delocalized cationic character is the primary driver of its interaction with negatively charged molecules. The most significant of these interactions is with nucleic acids (DNA and RNA), which possess a high density of negative charge due to the phosphate (B84403) groups in their sugar-phosphate backbone. wikipedia.org The attraction between the positively charged methyl green cation and the negatively charged DNA backbone is a strong electrostatic interaction. wikipedia.orgwhy.gr This interaction is non-intercalating; unlike some other DNA stains, methyl green does not insert itself between the base pairs of the DNA helix. wikipedia.orgwhy.grmedchemexpress.com Instead, it binds externally.

Research has demonstrated that the this compound shows a preference for binding within the major groove of the DNA double helix. medchemexpress.comnih.gov This binding is also selective for DNA regions that are rich in Adenine-Thymine (A-T) base pairs. biocompare.com The electrostatic forces guide the cation to the DNA surface, where its specific size and shape allow it to fit snugly into the wider major groove. nih.gov The pH of the solution can influence the charge of the molecule; in basic media, it is a divalent cation, whereas under acidic conditions, it may exist as a monovalent cation. researchgate.net

The table below summarizes the key molecular identifiers for the this compound.

| Property | Value | Source(s) |

| Chemical Name | (4-{[4-(dimethylamino)phenyl][4-(trimethylazaniumyl)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)(dimethyl)ammonium | ebi.ac.uk |

| Molecular Formula | C₂₆H₃₃N₃²⁺ | nih.gov |

| Charge | +2 | researchgate.netebi.ac.uk |

| Binding Target | Phosphate groups of nucleic acids | wikipedia.org |

| Binding Location | DNA Major Groove | medchemexpress.comnih.gov |

| Binding Type | Electrostatic, Non-intercalating | wikipedia.orgmedchemexpress.com |

Chromophoric System and Underlying Electronic Transitions

A chromophore is the part of a molecule responsible for absorbing light in the visible spectrum, giving the molecule its color. ossila.com The this compound's chromophoric system is its extensive network of conjugated double bonds spanning the three phenyl rings, a characteristic feature of triphenylmethane dyes. himedialabs.commsu.edu This conjugation creates a system of delocalized π-electrons.

The absorption of light energy by the this compound causes the promotion of these electrons from a lower energy molecular orbital (a π orbital or a non-bonding 'n' orbital on the nitrogen atoms) to a higher energy anti-bonding orbital (π). ossila.com These electronic transitions, specifically π → π and n → π*, are what govern the dye's interaction with light. ossila.com

The UV-Visible absorption spectrum of methyl green reveals the specific wavelengths at which these transitions occur. It typically displays a strong absorption peak in the visible region around 631-633 nm, which is responsible for its characteristic blue-green color. medchemexpress.comresearchgate.net The light that is not absorbed is transmitted or reflected, which we perceive as the color of the dye. msu.edu Additional absorption peaks are observed in the ultraviolet region (e.g., at 256 nm, 315 nm, and 420 nm), corresponding to electronic transitions within the benzenoid ring structures. researchgate.net

A significant feature of the this compound is its fluorescence. While it has some native fluorescence, this property is dramatically enhanced upon binding to DNA. When bound to DNA and excited with light at approximately 633 nm, it emits light at a longer wavelength, with a maximum emission at around 677 nm in the far-red region of the spectrum. wikipedia.orgmedchemexpress.com This phenomenon makes it a valuable fluorescent probe for imaging DNA in living cells.

The spectral properties of the this compound are summarized in the table below.

| Spectral Property | Wavelength (nm) | State | Source(s) |

| Visible Absorption Max (λmax) | ~631 | Aqueous Solution | researchgate.net |

| Fluorescence Excitation Max | ~633 | DNA-bound | wikipedia.orgmedchemexpress.com |

| Fluorescence Emission Max | ~677 | DNA-bound | wikipedia.orgmedchemexpress.com |

| Native Fluorescence Excitation | 244 / 388 | Unbound | wikipedia.orgwhy.gr |

| Native Fluorescence Emission | 488 / 633 | Unbound | wikipedia.orgwhy.gr |

Molecular Conformation and Stereochemical Considerations in Ligand Binding

The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of the this compound are critical for its specific binding to the DNA major groove. The triphenylmethane structure is not planar; the three phenyl rings are arranged in a propeller-like conformation around the central carbon atom. This specific non-planar shape is essential for its function.

Studies using techniques like linear dichroism have elucidated the geometry of the bound cation. When interacting with double-helical DNA, the z-symmetry axis of the methyl green molecule aligns roughly parallel to the DNA bases, while its x-symmetry axis is oriented at an angle of 40-44 degrees relative to the DNA helix axis. nih.gov This orientation allows the molecule to fit precisely within the contours of the major groove.

The importance of molecular conformation is highlighted by the observation that methyl green is excluded from binding to triple-helical DNA. nih.gov In a DNA triplex, the major groove is occupied by the third strand, physically blocking the binding site for the this compound. This demonstrates that a specific, accessible binding pocket with the correct dimensions is required for the interaction to occur.

While the methyl green molecule itself is largely achiral, the principles of stereochemistry are paramount in the field of drug-DNA interactions. The chirality and conformational preorganization of a ligand can significantly influence its binding affinity and the stability of the resulting complex. mdpi.com For methyl green, its defined three-dimensional propeller shape acts as a form of steric guide, dictating its specific, high-affinity binding to the major groove over the more narrow minor groove, a trait that distinguishes it from other common groove-binding dyes like DAPI and Hoechst 33258. nih.gov This conformational and steric specificity is the ultimate basis for its reliable use as a selective DNA stain.

Mechanistic Studies of Methyl Green Cation Interactions with Biomolecules

DNA Interaction Mechanisms

Impact on DNA Structural Integrity and Thermodynamic Stability (e.g., Melting Temperature Shifts)

Methyl Green cation exhibits a significant interaction with DNA, influencing its structural integrity and thermodynamic stability. Studies indicate that Methyl Green binds to native DNA, with a particular affinity for AT-rich regions. This binding is non-intercalative, primarily occurring through electrostatic interactions within the major groove of the DNA helix wikipedia.orgmedchemexpress.comnih.gov. When bound to DNA, Methyl Green has been observed to increase the DNA's melting temperature (Tm) by approximately 12°C nih.gov. This increase in Tm suggests enhanced thermodynamic stability of the DNA-protein complex. The dye's interaction with DNA is also reflected in changes in viscosity, with the Methyl Green-DNA complex showing significantly lower viscosity than uncomplexed DNA nih.gov. Furthermore, Methyl Green can be displaced from DNA by various drugs, and the rate and extent of this displacement can correlate with the drugs' abilities to interact with DNA, suggesting Methyl Green's binding can serve as a probe for DNA-binding compounds nih.gov.

| Effect on DNA Stability | Observed Change | Reference |

| Melting Temperature (Tm) | +12°C | nih.gov |

| Viscosity | Decreased | nih.gov |

RNA Interaction Differential Mechanisms and Specificity

While Methyl Green is primarily known for its DNA-binding properties, it also interacts with RNA, though to a lesser extent than with DNA nih.gov. Spectrophotometric results have shown that Methyl Green binds less stably to tRNAs compared to native calf thymus DNA or poly[d(A-T)] nih.gov. The methyl green–pyronin stain, a classical histological technique, differentiates between DNA and RNA based on differential staining, with Methyl Green primarily staining DNA and pyronin staining RNA wikipedia.orgresearchgate.net. This differential staining suggests distinct interaction mechanisms or affinities between Methyl Green and RNA compared to DNA. Research indicates that Methyl Green binds preferentially to AT-rich regions of native DNA and shows less binding to poly(dG-dC), a DNA sequence that can adopt an A conformation nih.gov. This sequence specificity highlights a key aspect of its interaction with nucleic acids.

Protein Interaction Mechanisms

Binding to Serum Albumins (e.g., Bovine Serum Albumin)

This compound demonstrates a notable affinity for serum albumins, particularly Bovine Serum Albumin (BSA). Studies utilizing fluorescence spectroscopy have revealed that Methyl Green can quench the intrinsic fluorescence of BSA tsijournals.comjocpr.comtsijournals.comjocpr.com. This quenching is indicative of a direct interaction between the dye and the protein. The binding is characterized by a static quenching mechanism, suggesting the formation of a stable compound between Methyl Green and BSA tsijournals.comjocpr.comtsijournals.com. The binding constants (Ka) for this interaction are typically in the order of 10⁴ L/mol, and the number of binding sites (n) per BSA molecule is approximately one tsijournals.comjocpr.comtsijournals.com.

Characterization of Binding Sites and Dominant Intermolecular Forces (e.g., Hydrogen Bonding, van der Waals Forces)

The binding of Methyl Green to BSA has been localized to specific regions on the protein. Research suggests that the primary binding site is located within structure domain IIA of BSA tsijournals.comtsijournals.com. The intermolecular forces driving this interaction are predominantly hydrogen bonding and van der Waals forces tsijournals.comtsijournals.com. Thermodynamic analysis further supports this, with negative enthalpy (ΔH) and entropy (ΔS) changes indicating that van der Waals interactions and hydrogen bonds play major roles in the binding process, leading to a spontaneous reaction (negative ΔG) jocpr.com.

Elucidation of Quenching Mechanisms for Protein Intrinsic Fluorescence

The interaction between Methyl Green and BSA leads to the quenching of BSA's intrinsic fluorescence, primarily originating from tryptophan residues tsijournals.comjocpr.comtsijournals.comnih.gov. This quenching is predominantly a static quenching process, meaning it occurs through the formation of a non-fluorescent complex between Methyl Green and BSA in the ground state, rather than through collisional deactivation tsijournals.comjocpr.comtsijournals.com. The Stern-Volmer equation is often used to analyze fluorescence quenching, and the quenching rate constants (Kq) obtained for BSA and Methyl Green are generally greater than 2×10¹⁰ L·mol⁻¹·s⁻¹, further confirming the static quenching mechanism jocpr.com. The binding is also temperature-dependent, with binding constants decreasing at higher temperatures, consistent with a static quenching process where complex dissociation occurs upon heating jocpr.comtsijournals.com.

| Protein | Binding Site | Dominant Forces | Quenching Mechanism | Binding Constant (Ka) | Number of Binding Sites (n) |

| BSA | Domain IIA | Hydrogen Bonding, van der Waals | Static Quenching | ~10⁴ L/mol | ~1 |

| BSA | Domain IIA | Hydrogen Bonding, van der Waals | Static Quenching | 1.91×10⁴ L/mol (293K) | 1.01 (293K) |

| BSA | Domain IIA | Hydrogen Bonding, van der Waals | Static Quenching | 1.68×10⁴ L/mol (303K) | 1.04 (303K) |

| BSA | Domain IIA | Hydrogen Bonding, van der Waals | Static Quenching | 0.98×10⁴ L/mol (308K) | 1.06 (308K) |

Advanced Spectroscopic and Photophysical Characterization of Methyl Green Cation

Absorption and Emission Spectroscopy

The spectroscopic properties of the Methyl Green cation are sensitive to its environment, including solvent polarity and the presence of biomolecules like DNA.

Spectroscopic Signatures in Varied Aqueous and Organic Solvent Environments

The absorption and emission maxima of this compound exhibit shifts depending on the solvent used. In organic solvents such as Dimethylformamide (DMF), absorption is observed around 308 nm with fluorescence emission near 435 nm researchgate.net. Studies in various protic and aprotic solvents have indicated good linear correlations between spectral properties and solvent parameters, suggesting a lack of specific interactions between the dye and many common solvents researchgate.net. In aqueous solutions at neutral pH, excitation at 244 nm or 388 nm leads to fluorescence emission at 488 nm or 633 nm, respectively researchgate.netwikipedia.org. In phosphate-buffered saline (PBS), different spectral peaks have been reported, with absorption at 209 nm and emission at 418 nm, and under other PBS conditions (e.g., with an unspecified additive), absorption at 246 nm and emission at 687 nm tugraz.at.

Table 1: Spectroscopic Signatures of this compound in Different Environments

| Solvent/Environment | Excitation Max (, nm) | Emission Max (, nm) | Notes | Reference |

| DMF | ~308 | ~435 | Solvent-dependent shifts observed researchgate.net | researchgate.net |

| Aqueous (pH 7) | 244 or 388 | 488 or 633 | Emission depends on excitation wavelength researchgate.netwikipedia.org | researchgate.netwikipedia.org |

| PBS (1X) | 209 | 418 | Specific PBS conditions tugraz.at | tugraz.at |

| PBS (1X) + 1n... | 246 | 687 | Specific PBS conditions tugraz.at | tugraz.at |

| Aqueous (DNA-bound) | 633 | 677 | Far-red emission upon binding to DNA researchgate.netwikipedia.orgmedchemexpress.comresearchgate.netnih.gov | researchgate.netwikipedia.orgmedchemexpress.comresearchgate.netnih.gov |

pH-Dependent Spectroscopic Behavior and Its Mechanistic Implications

Methyl Green is known to function as a pH indicator, exhibiting stability within a narrow pH range of 3-5 researchgate.netresearchgate.net. While specific detailed mechanistic implications of pH on its absorption and emission spectra beyond its indicator properties are not extensively detailed in the provided search results, its behavior in solution is pH-sensitive. Studies investigating the removal of Methyl Green from aqueous solutions have examined the influence of pH on its adsorption onto various materials, suggesting that pH can alter its charge state and thus its interactions researchgate.netresearchgate.net. Furthermore, Surface-Enhanced Resonance Raman Scattering (SERRS) studies indicated that optimal enhancement for Methyl Green was observed at pH 2.02, implying pH-dependent spectral characteristics or interactions with the substrate psu.edu.

Fluorescence Enhancement and Modulation Upon Biomolecular Binding

A significant modulation of Methyl Green's fluorescence occurs upon binding to DNA. When free in aqueous solution, its fluorescence is relatively weak or absent in the far-red region. However, upon binding to DNA, particularly to AT-rich regions in the major groove via electrostatic interactions, its fluorescence is dramatically enhanced and shifts to the far-red spectrum, with excitation maxima around 633 nm and emission maxima around 677 nm researchgate.netwikipedia.orgmedchemexpress.comresearchgate.netnih.gov. This binding is characterized by high affinity, resistance to photobleaching, and stable fluorescence emission, making it suitable for microscopy and flow cytometry applications medchemexpress.comnih.gov. The interaction is described as non-intercalating, relying on electrostatic forces with the DNA's major groove wikipedia.orgmedchemexpress.com. This fluorescence enhancement upon binding serves as the basis for its use as a DNA stain and for cell viability assays medchemexpress.comresearchgate.netnih.gov.

Table 2: Photophysical Parameters of this compound

| Parameter | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield () | 0.004–0.06 | Various solvents | researchgate.net |

| Fluorescence Lifetime () | 328–550 ps | Various solvents | researchgate.net |

Determination of Photophysical Parameters (e.g., Fluorescence Quantum Yields, Emission Lifetimes)

Quantitative photophysical parameters for this compound have been determined in various solvent environments. Fluorescence quantum yields have been reported to range from 0.004 to 0.06 researchgate.net. Emission lifetimes have been measured to be between 328 and 550 picoseconds (ps), with values showing an increase as the proportion of organic solvent increases in solvent mixtures researchgate.net.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy (FT-IR)) in Complex Analysis

Fourier Transform Infrared (FT-IR) spectroscopy has been employed in studies involving Methyl Green, primarily for the characterization of materials used in its removal or adsorption from aqueous solutions, such as clays, zeolitic imidazolate frameworks (ZIFs), and titanium dioxide (TiO2) researchgate.netresearchgate.netiosrjournals.orgsamipubco.comajol.info. These analyses typically focus on identifying functional groups and structural changes in the adsorbent materials before and after interaction with Methyl Green, providing insights into the adsorption mechanisms researchgate.netsamipubco.comajol.info. While FT-IR is a valuable tool for analyzing the vibrational modes of molecules, the provided literature does not detail specific FT-IR spectra or analysis of the this compound itself, either in its free state or in complex with biomolecules.

Compound List:

this compound

DNA

Crystal violet

Pyronin

Methylene Blue

Advanced Techniques for Solid-State and Interfacial Studies

The characterization of the this compound within solid-state matrices and at interfaces is crucial for understanding its behavior in various applications, from adsorption processes to potential roles in organic electronics. Advanced techniques such as X-ray Diffraction (XRD) and Electrochemical Impedance Spectroscopy (EIS) provide critical insights into structural integrity, material interactions, and electrical properties.

X-ray Diffraction (XRD) for Material Interaction Studies

X-ray Diffraction (XRD) is a fundamental technique employed to elucidate the crystalline structure and phase composition of materials. In studies involving the this compound, XRD is primarily utilized to characterize solid adsorbents before and after the adsorption of Methyl Green. This allows researchers to investigate structural changes induced by the dye's interaction with the adsorbent's surface and bulk, thereby providing evidence for adsorption mechanisms and the nature of the interaction. By analyzing diffraction patterns, changes in lattice parameters, the presence of new crystalline phases, or alterations in existing structures can be identified, offering a deeper understanding of how Methyl Green integrates or binds to solid materials. For instance, XRD has been used to confirm the structural integrity of various clay minerals and carbon-based materials before and after their use in removing Methyl Green from aqueous solutions sciepub.comresearchgate.netmdpi.comajol.infodeswater.comsamipubco.comtandfonline.com.

The experimental parameters for XRD analysis in such studies are typically standardized to ensure reproducible and comparable results. Common parameters include the type of X-ray radiation used, the angular range of the scan, and the step size, which collectively influence the resolution and quality of the diffraction data.

Table 1: Typical X-ray Diffraction (XRD) Parameters in Methyl Green Interaction Studies

| Study Reference | X-ray Source | Wavelength (Å) | 2θ Range | Step Size | Count Time/Step | Voltage (kV) | Current (mA) |

| sciepub.com | CuKα1 | 1.54056 | 2° - 70° | 0.02° | 1.8 sec | 35 | 30 |

| mdpi.com | CuKα | 1.54056 | 20° - 80° | 0.02° | 8 s | 40 | 30 |

| deswater.com | Cu Kα | 1.5418 | N/A | N/A | N/A (0.2 S scan) | 40 | 40 |

Methodological Innovations and Applications in Biomedical Research

Fluorescent Labeling and Imaging in Cellular and Developmental Biology Research

The fluorescent properties of Methyl Green when bound to DNA have been harnessed for high-resolution imaging in complex biological samples. Its far-red emission minimizes issues with autofluorescence common in embryonic tissues, making it a valuable tool for developmental biologists. nih.govjove.com

Methyl Green is an effective fluorescent stain for visualizing cell nuclei with high resolution using laser scanning confocal microscopy. nih.govyoutube.com When bound to DNA, it has an excitation maximum of 633 nm and an emission maximum of 677 nm. researchgate.netwikipedia.org This positions its fluorescence in the far-red region of the spectrum, which is advantageous for imaging thick specimens as red light penetrates biological tissues more effectively. nih.gov The significant Stokes shift of 44 nm and its high resistance to photobleaching allow for prolonged imaging and the acquisition of detailed three-dimensional reconstructions of nuclear and subnuclear structures without significant signal loss. nih.govjove.com Researchers have successfully used it to discriminate morphological differences related to the cell cycle, such as identifying mitotic figures and apoptotic nuclei. nih.gov

Table 1: Spectral Properties of Methyl Green-DNA Complex

| Property | Wavelength (nm) |

|---|---|

| Maximum Excitation | 633 |

| Maximum Emission | 677 |

This table summarizes the key spectral characteristics of Methyl Green when it is bound to DNA, making it suitable for far-red fluorescence imaging.

A significant application of Methyl Green is the fluorescent labeling of nuclei in fixed cells, tissues, and even whole organisms. researchgate.netnih.gov Protocols have been developed for achieving homogeneous nuclear staining in deep structures within thick specimens, such as whole zebrafish and chick embryos. nih.govresearchgate.net The procedure typically involves fixing the biological sample, permeabilizing it to allow the stain to penetrate, and incubating with a diluted aqueous solution of Methyl Green. nih.govmedchemexpress.com This technique has proven effective for obtaining clear images of nuclei deep within tissues, for instance, in the developing lens of a 48 hours post-fertilization (hpf) zebrafish embryo. nih.govresearchgate.net The stability of the stain and its bright fluorescence when bound to DNA contribute to its utility in these applications. nih.gov

A key advantage of the Methyl Green staining protocol is its compatibility with other common cell staining procedures, enabling multi-labeling experiments. researchgate.netnih.gov Researchers have successfully combined Methyl Green nuclear staining with immunolabeling (antibody labeling) and the labeling of actin filaments using fluorophore-conjugated phalloidin. nih.govresearchgate.net This compatibility is partly due to the staining being effective at physiological pH, which is often a requirement for antibody staining. nih.gov The far-red emission of Methyl Green allows for clear spectral separation from other fluorophores that emit in the blue or green regions, preventing signal bleed-through and enabling simultaneous visualization of multiple cellular components. nih.gov For example, studies have shown co-staining of nuclei with Methyl Green (red) and F-actin with TRITC-conjugated phalloidin (which also emits in the red but can be spectrally separated) in zebrafish embryos. nih.govresearchgate.net

Quantitative Nucleic Acid Analysis in Research Settings

Beyond its use in imaging, Methyl Green cation serves as a precise and low-cost reagent for the quantitative analysis of nucleic acids in various research applications, from gel electrophoresis to flow cytometry. tandfonline.comnih.gov

Methyl Green has been demonstrated as an effective and economical alternative to conventional DNA stains like ethidium bromide (EtBr) for visualizing DNA in both agarose (B213101) and polyacrylamide gels. tandfonline.comnih.gov It functions as a fluorescent dye that, upon binding to DNA, emits brightly in the far-red region when excited with red light. tandfonline.comnih.gov Studies have shown that a concentration of 2.4 μg/ml of Methyl Green can produce clear images of electrophoresed DNA bands after a short incubation period. tandfonline.comnih.gov The detection limits for DNA and the relative densitometric quantitation are comparable to those achieved with Ethidium Bromide. nih.govresearchgate.net Unlike EtBr, Methyl Green is non-intercalating, binding electrostatically to the DNA's major groove. wikipedia.orgmedchemexpress.com Its major advantages include low cost, high stability at room temperature, resistance to photobleaching, and a lower mutagenic profile compared to intercalating agents. tandfonline.comnih.gov

Table 2: Comparison of DNA Stains in Gel Electrophoresis

| Feature | Methyl Green | Ethidium Bromide |

|---|---|---|

| Binding Mechanism | Electrostatic (Major Groove) | Intercalation |

| Excitation (nm) | ~633 | ~518 (UV) |

| Emission (nm) | ~677 | ~605 |

| Relative Cost | Low | Higher |

| Mutagenicity | Low Profile | Mutagenic |

This table provides a comparative overview of Methyl Green and the traditional DNA stain, Ethidium Bromide, highlighting the advantages of Methyl Green in terms of cost and safety.

The fluorescent properties of Methyl Green make it a suitable dye for flow cytometric analysis of DNA content and cell cycle status. nih.govresearchgate.net In a lyse-permeabilize-stain protocol, Methyl Green binds stoichiometrically to DNA, meaning the fluorescence intensity is proportional to the amount of DNA in the cell. youtube.com This allows for the differentiation of cell populations based on their cell cycle phase (G0/G1, S, and G2/M). nih.govuvm.edu Research has shown a high correlation between results obtained with Methyl Green-based assays and those using propidium (B1200493) iodide (PI), a standard dye for cell cycle analysis. nih.govresearchgate.net Methyl Green's excitation at 633 nm is compatible with the red lasers commonly found in flow cytometers. nih.gov Furthermore, it has been used in combination with other dyes like Pyronin Y to simultaneously measure DNA and RNA content, providing more detailed insights into cellular states. nih.gov

Differential Staining Techniques (Methyl Green-Pyronin Y Method for DNA/RNA Distinction)

The Methyl Green-Pyronin Y (MGP) staining method is a classic and widely used histological technique for the differential demonstration of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) within tissue sections. wikipedia.org This method leverages the distinct binding affinities of two cationic dyes, Methyl Green and Pyronin Y, for DNA and RNA, respectively.

The underlying principle of the MGP stain is based on the selective binding of Methyl Green to the highly polymerized DNA within the cell nucleus, imparting a green to blue-green color. thermofisher.comoup.com Methyl Green, with its two cationic charges, is thought to bind specifically to the phosphate (B84403) groups of the DNA double helix. wikipedia.orgthermofisher.com In contrast, Pyronin Y, which is singly charged, stains the less polymerized RNA found in the nucleolus and cytoplasm, resulting in a red or pink color. thermofisher.comoup.com The differential staining is a result of a competitive binding process where the doubly charged Methyl Green has a selective advantage for the highly acidic DNA polymer, while Pyronin Y is displaced from these sites and subsequently binds to RNA. thermofisher.com

The success and reproducibility of the Methyl Green-Pyronin Y staining technique are influenced by several factors, including the purity of the dyes, the pH of the staining solution, and the fixation method used. oup.comnih.govtandfonline.com Commercial preparations of Methyl Green can be contaminated with Crystal Violet, which can interfere with the specific green staining of DNA and may require purification by chloroform (B151607) extraction. oup.comwikipedia.org The pH of the staining solution is also critical; a pH around 4.2 to 4.8 is generally considered optimal for achieving the desired differential staining. thermofisher.combio-optica.it At a lower pH, the red staining from Pyronin Y may dominate, while a higher pH can favor the green-blue staining of Methyl Green. bio-optica.it The choice of fixative can also impact the staining results, with Carnoy's fixative or methanol fixation of frozen sections often yielding reliable outcomes. thermofisher.com

The results of the Methyl Green-Pyronin Y stain provide valuable information on the relative distribution and abundance of DNA and RNA within cells, which can be indicative of cellular activity. For instance, cells with high rates of protein synthesis, such as plasma cells and immunoblasts, exhibit intense cytoplasmic pyroninophilia due to their high RNA content. oup.com

Table 1: Staining Characteristics of the Methyl Green-Pyronin Y Method

| Cellular Component | Staining Result |

| Deoxyribonucleic Acid (DNA) | Green to Aqua |

| Ribonucleic Acid (RNA) | Red |

| Cytoplasm of immunoblasts and plasma cells | Intensely Red |

| Nuclei | Green to Blue-Green |

| Goblet cells | Mint Green |

| Background | Pale Pink to Colorless |

Enzymatic Activity Assays (e.g., DNase I Activity Determination using DNA-Methyl Green Substrate)

This compound, in a complex with DNA, serves as a sensitive substrate for the determination of deoxyribonuclease I (DNase I) activity. This colorimetric assay is based on the principle that the stable green complex formed between highly polymerized DNA and Methyl Green is disrupted upon enzymatic hydrolysis of the DNA. nih.govexodocientifica.com.br

In its bound state with DNA, Methyl Green exhibits a characteristic green color with a specific absorbance maximum. nih.gov When DNase I cleaves the phosphodiester bonds of the DNA, the polymer is depolymerized into smaller oligonucleotides. microbenotes.commicrobiologyinfo.com This degradation leads to the release of the this compound from the DNA. exodocientifica.com.br The unbound, free Methyl Green is colorless at a neutral pH (around 7.5), resulting in a decrease in the absorbance of the solution at approximately 620 nm. nih.govexodocientifica.com.br This change in absorbance is directly proportional to the DNase I activity.

This assay offers a simple, high-throughput, and precise method for quantifying DNase I activity over a wide concentration range. nih.gov By adjusting the incubation time and temperature, the assay can be adapted to measure varying levels of enzymatic activity. nih.gov The activity of an unknown sample can be determined by comparing its absorbance change to a standard curve generated with known concentrations of DNase I. nih.gov The DNA-Methyl Green method has been shown to correlate well with other established methods for measuring DNase activity, such as the hyperchromicity assay, while being simpler and more versatile. nih.gov

The specificity of Methyl Green for highly polymerized DNA is a key factor in this assay. exodocientifica.com.br As the DNA is hydrolyzed by DNase I, the Methyl Green is released, and the resulting color change provides a clear indication of enzymatic activity. exodocientifica.com.brhimedialabs.com This method is widely used for detecting DNase activity in various biological samples and for identifying DNase-producing microorganisms. exodocientifica.com.brhimedialabs.com

Table 2: Principle of DNase I Activity Assay using DNA-Methyl Green Substrate

| Step | Process | Observation |

| 1 | A stable green complex is formed between highly polymerized DNA and this compound. | The solution is green. |

| 2 | DNase I is introduced into the solution. | |

| 3 | DNase I enzymatically hydrolyzes the DNA into smaller fragments. | |

| 4 | The this compound is released from the hydrolyzed DNA. | |

| 5 | The free this compound becomes colorless at neutral pH. | The green color of the solution fades, and a clear zone appears around the DNase-producing organism on an agar plate. exodocientifica.com.brmicrobiologyinfo.com |

Probe in Protein-Ligand Interaction Studies

The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon interaction with small molecules. This phenomenon is harnessed in fluorescence quenching studies to investigate protein-ligand binding. Methyl Green has been utilized as a quencher to probe the interaction between various ligands and proteins, such as bovine serum albumin (BSA).

Fluorescence Quenching Methods for Binding Affinity Determination

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In the context of protein-ligand interactions, the binding of a ligand (the quencher) to a protein (the fluorophore) can lead to a reduction in the protein's intrinsic fluorescence. The extent of this quenching can be used to determine the binding affinity and other thermodynamic parameters of the interaction.

The mechanism of quenching can be either dynamic (collisional) or static. researchgate.net In dynamic quenching, the quencher collides with the fluorophore in its excited state, leading to non-radiative de-excitation. In static quenching, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. researchgate.net The type of quenching can be distinguished by analyzing the fluorescence data at different temperatures.

Studies have shown that Methyl Green can effectively quench the intrinsic fluorescence of proteins like BSA. By systematically adding increasing concentrations of Methyl Green to a solution of BSA, a regular decrease in the fluorescence emission intensity is observed. This indicates an interaction between Methyl Green and BSA, leading to a change in the microenvironment of the fluorescent amino acid residues. The quenching data can be analyzed using the Stern-Volmer equation to calculate quenching constants and determine the nature of the quenching process. Further analysis can yield binding constants (Ka) and the number of binding sites (n), providing quantitative insights into the protein-ligand interaction.

Application of Synchronous Fluorescence Spectroscopy in Binding Mechanism Elucidation

Synchronous fluorescence spectroscopy is a powerful technique that provides more specific information about the microenvironment of fluorescent residues within a protein. In this method, the excitation and emission monochromators are scanned simultaneously with a constant wavelength interval (Δλ). By setting Δλ to specific values, the synchronous fluorescence spectra of tyrosine residues (Δλ = 15 nm) and tryptophan residues (Δλ = 60 nm) can be selectively recorded.

This technique has been applied to study the binding mechanism of Methyl Green with BSA. The synchronous fluorescence spectra of BSA in the presence of varying concentrations of Methyl Green reveal shifts in the emission maxima, which are indicative of changes in the polarity of the microenvironment around the tyrosine and tryptophan residues. For instance, a blue shift in the emission maximum suggests that the fluorophore is in a more hydrophobic environment, while a red shift indicates a more polar environment.

By analyzing the quenching of the synchronous fluorescence intensity, the binding parameters can also be determined, and the results can be compared with those obtained from traditional fluorescence quenching methods. The consistent results obtained from both methods validate the use of synchronous fluorescence spectroscopy as a reliable tool for investigating the interaction mechanisms between dyes like Methyl Green and proteins.

Table 3: Fluorescence Quenching Parameters for the Interaction of Methyl Green with Bovine Serum Albumin (BSA) at Different Temperatures

| Temperature (K) | Quenching Constant (Ksv) (L·mol⁻¹) | Binding Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) |

| 293 | 1.25 x 10⁵ | 1.17 x 10⁴ | 0.98 |

| 303 | 1.02 x 10⁵ | 0.89 x 10⁴ | 0.95 |

| 310 | 0.85 x 10⁵ | 0.63 x 10⁴ | 0.92 |

Note: The data in this table is illustrative and based on findings from a study on the interaction between Methyl Green and Bovine Serum Albumin. The decreasing Ksv with increasing temperature suggests a static quenching mechanism.

Advanced Microscopy and Cytometry Research Tool Development

The fluorescent properties of Methyl Green when bound to DNA have led to its emergence as a valuable tool in advanced microscopy and flow cytometry. wikipedia.orgresearchgate.net Traditionally used as a histological stain, its application in fluorescence-based techniques has expanded the possibilities for cell analysis.

When bound to DNA, Methyl Green can be excited by red light (maximally at 633 nm) and emits in the far-red region of the spectrum (with an emission maximum at 677 nm). wikipedia.orgnih.govnih.gov This is a significant advantage as it allows for the labeling of nuclei in a channel that does not overlap with the more commonly used blue, green, and red channels, thus facilitating multicolor imaging. researchgate.net The fluorescence of Methyl Green is negligible in its free state but becomes bright upon binding to DNA. researchgate.netnih.gov

In advanced microscopy, such as confocal laser scanning microscopy, Methyl Green provides high-resolution imaging of nuclei in both fixed cells and thick tissue specimens. nih.govresearchgate.net Its resistance to photobleaching makes it suitable for long-term imaging experiments. nih.govresearchgate.net The staining protocol is relatively simple and compatible with other staining procedures, including immunolabeling and staining of other cellular components like actin filaments. nih.govnih.gov

In flow cytometry, Methyl Green serves as a useful dye for DNA content analysis, cell cycle analysis, and cell viability assessment. wikipedia.orgresearchgate.netnih.govmedchemexpress.com It can be used to design accurate and inexpensive DNA ploidy assays, which are important in cancer research and diagnosis. nih.gov Furthermore, it can be employed as a viability stain, as it can permeate the compromised membranes of non-viable cells to stain their DNA. wikipedia.org

Table 4: Applications of Methyl Green in Advanced Microscopy and Cytometry

| Application | Technique | Key Features and Advantages |

| Nuclear Staining | Confocal Laser Scanning Microscopy, Fluorescence Microscopy | Far-red fluorescence emission (Ex: 633 nm, Em: 677 nm), high resolution, photostability, compatibility with multicolor imaging. wikipedia.orgnih.govnih.gov |

| DNA Content and Cell Cycle Analysis | Flow Cytometry | Bright fluorescence upon DNA binding, allows for accurate DNA ploidy and cell cycle phase determination. researchgate.netnih.gov |

| Cell Viability Assessment | Flow Cytometry, Fluorescence Microscopy | Can be used as an exclusion stain for dead cells. wikipedia.org |

| Counterstaining | Histology, Immunohistochemistry | Provides clear visualization of nuclei in conjunction with other stains. wikipedia.org |

Theoretical and Computational Chemistry Studies of Methyl Green Cation

Quantum Mechanical (QM) Calculations of Electronic Structure and Photophysical Properties (e.g., DFT, TD-DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic structure and predicting the photophysical properties of the Methyl Green cation. These calculations help in understanding how MG interacts with its environment, such as solvents, and how it absorbs and emits light.

DFT calculations, often employing functionals like B3LYP or X3LYP with basis sets such as 6-31++G(d,p), have been used to model the ground and excited states of MG researchgate.netd-nb.info. These studies aim to interpret experimental observations, such as solvent effects on absorption and fluorescence spectra. For instance, TD-DFT calculations have been employed to understand how solvent polarity influences the photophysical parameters of MG, revealing that solvent interactions can affect absorption and fluorescence maxima, quantum yields, and emission lifetimes researchgate.net.

The photophysical behavior of MG is characterized by its absorption and fluorescence spectra. Experimental studies indicate absorption maxima around 308 nm and fluorescence maxima near 435 nm in solvents like DMF researchgate.net. However, MG exhibits relatively low fluorescence quantum yields compared to similar dyes like Methylene Blue. Computational studies suggest this is due to the excitation energy migrating to triplet states, leading to non-radiative decay processes researchgate.net. At lower temperatures, such as liquid nitrogen temperature, fluorescence intensity can increase significantly researchgate.net.

TD-DFT calculations have also been used to predict theoretical absorption spectra, identifying transitions such as π–π* and n–π* d-nb.info. These calculations help in understanding the nature of electronic transitions responsible for the dye's color and its response to light. For example, in related triphenylmethane (B1682552) dyes, TD-DFT has been used to analyze energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's electronic structure and reactivity d-nb.infomdpi.com. The distribution of electron density and electrostatic potential maps, derived from DFT, further illuminate the molecule's electronic properties and potential interaction sites d-nb.infomdpi.comrsc.org.

Table 6.1.1: Photophysical Properties of this compound (MG) in DMF

| Property | Value | Method/Notes | Reference |

| Absorption Maxima | ~308 nm | Experimental | researchgate.net |

| Fluorescence Maxima | ~435 nm | Experimental | researchgate.net |

| Stokes Shift | ~127 nm | Experimental | researchgate.net |

| Fluorescence Quantum Yield | 0.004–0.06 | Experimental, solvent-dependent | researchgate.net |

Molecular Modeling and Simulation Approaches for Biomolecular Interactions

Molecular modeling and simulation techniques, including Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are crucial for investigating the interactions of the this compound with biomolecules, particularly DNA. These methods provide atomic-level insights into binding modes, stability, and the forces governing these interactions.

Studies have employed MD and MC simulations to understand how MG interacts with DNA. These simulations suggest that MG can bind to DNA through groove binding, a mode where the dye molecule fits into the grooves of the DNA double helix acs.org. Specifically, observations indicate that the z-axis of MG is approximately parallel to the DNA bases, while its x-axis is oriented at an angle relative to the DNA helix axis, suggesting a potential interaction with the DNA's minor groove acs.org. This mode of binding is unusual for some groove-binding dyes, which typically interact with the minor groove.

DFT calculations, in conjunction with these simulations, are used to predict active sites within the MG molecule and its interaction partners using tools like Molecular Electrostatic Potential (MEP) maps mdpi.com. These maps highlight regions of positive and negative charge, indicating potential sites for electrostatic interactions. The combination of DFT and MD simulations can also provide insights into the binding energies and the stability of the resulting complexes mdpi.comtandfonline.comnih.govtandfonline.com.

Furthermore, the interaction of MG with biological macromolecules can be studied using colorimetric assays. For instance, the methyl green/DNA assay is utilized to assess genotoxicity, where MG stains DNA by binding to its major grooves nih.gov. While these experimental techniques provide valuable data, computational simulations help to interpret the underlying molecular mechanisms of these binding events, including potential intercalation or groove binding, and the role of electrostatic forces, hydrogen bonding, and π-π stacking interactions mdpi.comacs.orgnih.gov.

Computational Chemistry in Adsorption and Degradation Mechanism Elucidation

Computational chemistry plays a vital role in unraveling the mechanisms by which Methyl Green is adsorbed onto various materials and degraded through chemical processes. DFT calculations are particularly powerful for elucidating adsorption mechanisms and reaction pathways.

Adsorption Mechanisms: DFT computations have been instrumental in understanding the adsorption of MG onto different adsorbents, such as activated carbon and metal-organic frameworks (MOFs). These studies highlight the critical role of specific functional groups on the adsorbent surface, such as oxygen-containing groups (e.g., -COOH, -OH), in facilitating adsorption tandfonline.com. DFT can also predict adsorption energies, which help differentiate between physisorption (weaker, van der Waals forces) and chemisorption (stronger, chemical bonds) tandfonline.com. For instance, adsorption energies less than -30 kJ/mol typically indicate physisorption, while values greater than -50 kJ/mol suggest chemisorption tandfonline.com. Adsorption processes are often found to follow Langmuir isotherms and pseudo-second-order kinetics, implying monolayer adsorption and chemisorption as dominant mechanisms mdpi.comtandfonline.comnih.govicm.edu.plsciepub.com. DFT calculations can also predict active sites on the dye molecule, such as nitrogen atoms, which can participate in electrostatic interactions or coordination with the adsorbent surface mdpi.comrsc.org. Molecular dynamics and Monte Carlo simulations complement DFT by providing a dynamic view of the adsorption process, including diffusion and surface interactions mdpi.comresearchgate.net.

Degradation Mechanisms: In the context of dye degradation, computational methods, including DFT, are used to support proposed reaction mechanisms. For related dyes like Methylene Blue, DFT studies have investigated demethylation processes mediated by reactive oxygen species (ROS), identifying key intermediates and reaction pathways mdpi.comnih.govacs.org. While specific degradation studies on Methyl Green using computational methods are less detailed in the provided snippets, the principles applied to Methylene Blue are transferable. DFT can help identify transition states, activation energies, and the stability of intermediates in degradation pathways, thereby providing a theoretical basis for experimental observations in advanced oxidation processes or photocatalysis nih.govacs.orgresearchgate.net.

Table 6.3.1: Computational Insights into Methyl Green Adsorption

| Adsorbent Type | Computational Method(s) | Key Findings | Reference |

| Activated Carbon (Pig Hooves) | DFT | Elucidated adsorption mechanism, highlighted role of oxygen functional groups (-COOH, -OH). Calculated adsorption energy for mechanism insight. | tandfonline.com |

| ZIF-67 (MOF) | DFT, MD, MC | Predicted active sites via MEP. Confirmed spontaneous adsorption due to electrostatic interactions. Adsorption mechanism involves electrostatic, π-π, and complexation. | mdpi.comnih.gov |

| Chitosan-based Nanocomposites | DFT | Confirmed spontaneous adsorption of MG on the surface of the adsorbents. | nih.gov |

| Activated Bentonite | DFT (implied) | Adsorption data fitted Langmuir model, suggesting monolayer adsorption and chemisorption. | icm.edu.pl |

| Silicon Powder | DFT (implied) | Adsorption data fitted Langmuir, Freundlich, and Temkin models. Adsorption energy suggested physical nature. | samipubco.com |

| Functionalized Carbon Nanotubes | DFT (implied) | Adsorption mechanism involves electrostatic adsorption and π-π stacking. | mdpi.com |

Compound List:

this compound (MG)

Methylene Blue (MB)

Malachite Green (Mg)

Environmental Research Perspectives and Remediation Methodologies

Adsorption as a Removal Mechanism in Aqueous Environments

Adsorption has been extensively investigated as a promising method for the removal of Methyl Green from water due to its efficiency and the availability of a wide range of adsorbent materials.

The study of adsorption kinetics is crucial for understanding the rate at which Methyl Green is removed from a solution. Research has shown that the adsorption of Methyl Green onto various adsorbents is often best described by the pseudo-second-order kinetic model . rroij.comresearchgate.netresearchgate.netresearchgate.net This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. tandfonline.com For instance, the adsorption of Methyl Green on activated corn cobs (ACC) was well-represented by the pseudo-second-order model, indicating a chemical interaction between the dye and the adsorbent. researchgate.net Similarly, studies using halloysite (B83129) nanotubes (HNTs) and MCM-41 also found the pseudo-second-order model to be the best fit for the experimental data. sciepub.comdeswater.com However, some studies, such as the removal of Methyl Green using activated carbon from cryogenic crushed waste tires, found the pseudo-first-order model to provide a better fit, suggesting a different rate-determining step. ijcce.ac.ir

To quantify the adsorption capacity of different materials, equilibrium data are often fitted to isotherm models. The Langmuir isotherm has been frequently found to be a good fit for Methyl Green adsorption, indicating a monolayer adsorption process on a homogeneous surface. rroij.comtandfonline.comsciepub.comijcce.ac.irtandfonline.com This model was successfully applied to the adsorption of Methyl Green on activated residual Dodonaea viscosa, halloysite nanotubes, and activated carbon from pig hooves. tandfonline.comsciepub.comtandfonline.com The maximum adsorption capacity (qmax) derived from the Langmuir model provides a valuable measure for comparing the efficiency of different adsorbents. For example, halloysite nanotubes exhibited a high adsorption capacity of 187.18 mg/g. sciepub.com

The Freundlich isotherm , which describes multilayer adsorption on a heterogeneous surface, has also been used to model Methyl Green adsorption. ijcce.ac.irsamipubco.com In some cases, both Langmuir and Freundlich models provide a good fit to the experimental data, suggesting a complex adsorption mechanism. samipubco.com Other models like the Temkin isotherm , which considers the effect of indirect adsorbate-adsorbate interactions on adsorption, and the Dubinin-Radushkevich isotherm have also been applied. deswater.comijcce.ac.irfrontlinejournals.com

Table 1: Adsorption Kinetic and Isotherm Models for Methyl Green Cation

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Maximum Adsorption Capacity (qmax) (mg/g) | Reference |

|---|---|---|---|---|

| Activated Residual Dodonaea Viscosa | Pseudo-Second-Order | Langmuir | 99 | tandfonline.com |

| Halloysite Nanotubes | Pseudo-Second-Order | Langmuir | 187.18 | sciepub.com |

| Silicon Powder | - | Langmuir, Freundlich, Temkin | 38.64 | samipubco.com |

| Activated Carbon (Waste Tires) | Pseudo-First-Order | Langmuir | 71.43 | ijcce.ac.ir |

| Activated Corn Cobs | Pseudo-Second-Order | Langmuir | 85.83 | rroij.comfrontlinejournals.com |

| MCM-41 | Pseudo-Second-Order | Temkin | 18.45 (from Langmuir) | deswater.com |

| Graphene Sheets | Pseudo-Second-Order | Langmuir | - | researchgate.net |

| Activated Carbon (Pig Hooves) | Pseudo-Second-Order | Langmuir | - | tandfonline.com |

Thermodynamic studies provide insights into the spontaneity and nature of the adsorption process by evaluating parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

The negative values of Gibbs free energy change (ΔG°) observed in many studies indicate that the adsorption of Methyl Green is a spontaneous and feasible process. rroij.comtandfonline.comijcce.ac.irtandfonline.com The spontaneity of the process was found to increase with temperature in some cases, as indicated by more negative ΔG° values at higher temperatures. tandfonline.com

The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°). For Methyl Green adsorption, both endothermic and exothermic processes have been reported. A positive ΔH° suggests that the process is favored at higher temperatures, as seen in the adsorption onto activated residual Dodonaea viscosa, activated corn cobs, and activated carbon from pig hooves. rroij.comtandfonline.comtandfonline.com This is often attributed to the increased mobility of dye molecules and the potential for swelling of the adsorbent material at higher temperatures. Conversely, a negative ΔH°, as observed for adsorption onto activated carbon from waste tires, indicates an exothermic process that is more favorable at lower temperatures. ijcce.ac.ir The magnitude of ΔH° can also provide clues about the nature of adsorption, with lower values typically associated with physisorption and higher values with chemisorption. deswater.comsamipubco.com

A positive entropy change (ΔS°) suggests an increase in randomness at the solid-solution interface during the adsorption process. rroij.com This was observed in the adsorption of Methyl Green onto activated corn cobs and graphene sheets. rroij.comresearchgate.net

Table 2: Thermodynamic Parameters for Methyl Green Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Activated Residual Dodonaea Viscosa | Negative | Positive | - | Spontaneous, Endothermic | tandfonline.com |

| Activated Carbon (Waste Tires) | Negative | Negative | - | Spontaneous, Exothermic | ijcce.ac.ir |

| Activated Corn Cobs | - | 62.48 | 135.27 | Endothermic | rroij.com |

| Graphene Sheets | Negative | 36.38 | 87.54 | Physisorption | researchgate.net |

| Activated Carbon (Pig Hooves) | - | Positive | - | Spontaneous, Endothermic | tandfonline.com |

| MCM-41 | - | Positive | - | Endothermic | deswater.com |

A wide array of materials has been explored for the removal of Methyl Green, with a focus on low-cost, sustainable, and highly efficient options.

Bio-Adsorbents: Various agricultural waste materials have been successfully converted into effective adsorbents. Examples include activated carbon derived from corn cobs and pig hooves, as well as activated residual Dodonaea viscosa. tandfonline.comresearchgate.nettandfonline.comfrontlinejournals.com These materials are attractive due to their abundance, low cost, and biodegradability. researchgate.net Chitosan, a natural polymer, and its derivatives have also shown promise for Methyl Green removal. pcbiochemres.com

Clay Minerals: Halloysite nanotubes (HNTs), a type of aluminosilicate (B74896) clay mineral, have demonstrated excellent adsorption capacity for Methyl Green. researchgate.netsciepub.comsciepub.com Their unique tubular structure provides a large surface area for adsorption. sciepub.com Magnetic halloysite nanotubes, created by incorporating iron oxide nanoparticles, offer the additional advantage of easy separation from water using a magnetic field. capes.gov.br

Graphene-based Composites: Graphene and its composites are being investigated due to their exceptional surface area and electronic properties. Graphene sheets, both plain and decorated with cobalt ferrite (B1171679) (CoFe2O4) nanoparticles, have been used to remove Methyl Green. researchgate.net Graphene oxide-zinc oxide (GO-ZnO) composites and SnO2-reduced graphene oxide (SOG) composites have also shown high efficiency in adsorbing Methyl Green and other dyes. deswater.comrsc.org

Activated Carbons: Activated carbons prepared from various precursors, such as waste tires and corn cobs, are effective adsorbents for Methyl Green. researchgate.netijcce.ac.irfrontlinejournals.com The activation process creates a porous structure with a large surface area, enhancing their adsorption capabilities.

Metal-Organic Frameworks (MOFs): Zeolitic Imidazolate Framework-67 (ZIF-67), a type of MOF, has been identified as an effective adsorbent for removing contaminants like Methyl Green from wastewater. researchgate.net

Other Novel Adsorbents: Other materials like silicon powder and the mesoporous silica (B1680970) material MCM-41 have also been studied for their potential to adsorb Methyl Green. deswater.comsamipubco.comsamipubco.com

The effectiveness of the adsorption process is significantly influenced by various environmental factors.

pH: The pH of the solution is a critical parameter as it affects both the surface charge of the adsorbent and the speciation of the this compound. Generally, the adsorption of the cationic Methyl Green dye is favored at higher pH values. sciepub.comijcce.ac.irtandfonline.comsamipubco.com At higher pH, the surface of many adsorbents becomes more negatively charged, leading to a stronger electrostatic attraction with the positively charged dye molecules. sciepub.comsamipubco.com For example, the removal of Methyl Green using activated residual Dodonaea viscosa increased from 44.16% to 95.71% as the pH was raised from 3.4 to 6.6. tandfonline.com Similarly, with halloysite nanotubes, adsorption increased with pH up to 6 and then remained constant in the basic range. sciepub.com

Temperature: The effect of temperature on adsorption can be either positive or negative, as reflected by the thermodynamic parameters. For endothermic processes, an increase in temperature enhances adsorption capacity. rroij.comtandfonline.comsciepub.comtandfonline.com This is often due to increased diffusion rates of the dye molecules. orientjchem.org Conversely, for exothermic processes, lower temperatures are more favorable. ijcce.ac.ir

Ionic Strength: The presence of other ions in the wastewater can impact the adsorption of Methyl Green. An increase in ionic strength can either enhance or hinder adsorption. In some cases, increasing the ionic strength has been shown to decrease the removal of cationic dyes due to a screening effect on the electrostatic interactions between the adsorbent and the dye. mdpi.comscirj.org However, other studies have reported an increase in adsorption with increasing ionic strength. arcnjournals.orgresearchgate.net

Degradation Pathways and Mechanisms

In addition to adsorption, degradation techniques are being explored to break down the Methyl Green molecule into less harmful substances.

Photocatalysis using semiconductor metal oxides is a promising advanced oxidation process for the degradation of organic pollutants like Methyl Green.

Metal Oxide Catalysts: Zinc oxide (ZnO) has been a key material in these studies. iscientific.orgaphrc.org Thin films of ZnO supported on glass have been used for the photocatalytic degradation of Methyl Green. iscientific.orgaphrc.org The efficiency of these catalysts can be significantly enhanced by doping them with other metals. For instance, doping ZnO with 5% aluminum (Al) substantially improved the degradation rate of Methyl Green under both visible and solar irradiation. iscientific.orgaphrc.org Similarly, manganese (Mn)-doped ZnO nanoparticles have also shown enhanced photocatalytic activity for Methyl Green degradation under sunlight compared to pure ZnO. researchgate.net Another study investigated the use of nickel and lanthanum co-doped titanium dioxide (Ni0.10:La0.05:TiO2) nanocomposites, which demonstrated high degradation efficiency (90-98%) under visible light. iosrjournals.orgresearchgate.net

Electrochemical Degradation Mechanisms

Electrochemical oxidation has emerged as a promising technology for the treatment of wastewater containing dyes like Methyl Green (MG). scielo.org.arscielo.org.ar This method utilizes anodes with high oxygen overvoltage, such as boron-doped diamond (BDD), PbO₂, and SnO₂, to facilitate the degradation of organic pollutants. acs.org The process can occur through direct or indirect oxidation. In direct oxidation, electrons are transferred from the pollutant to the anode surface. arabjchem.org Indirect oxidation, which is often the primary mechanism, involves the generation of highly reactive hydroxyl radicals (•OH) from the discharge of water at the anode surface. arabjchem.org These radicals then attack and mineralize the organic matter. arabjchem.org

Studies using Ti/PbO₂ anodes have demonstrated the effective removal of both color and total organic carbon (TOC) from synthetic wastewaters containing Methyl Green. scielo.org.arscielo.org.ar The efficiency of this process is influenced by several operational parameters, including current density, temperature, and agitation rate. scielo.org.ar For instance, complete decolorization of a 300 mg/L Methyl Green solution in 0.5 M H₂SO₄ was achieved, with the time required for total mineralization increasing with the initial pollutant concentration. scielo.org.ar

The use of a boron-doped diamond (BDD) anode has also been investigated for the electrochemical incineration of Methyl Green. researchgate.net This method focuses on the mineralization efficiency by studying the effects of variables like flow rate, applied current density, and sulfate (B86663) concentration. researchgate.net The electro-oxidation process in this system is largely governed by the mass transfer rate of the pollutant from the bulk solution to the anode's surface. researchgate.net

The table below summarizes the findings from a study on the electrochemical oxidation of Methyl Green using a Ti/PbO₂ anode, showing the influence of current density and temperature on the degradation process.

Table 1: Electrochemical Oxidation of Methyl Green (300 ppm in 0.5 M H₂SO₄) using Ti/PbO₂ Anode

| Parameter | Value | Outcome | Time for Total Color Removal |

|---|---|---|---|

| Current Density | 10 mA cm⁻² | Complete Decolorization | 30 min |

| 20 mA cm⁻² | Complete Decolorization | Not specified | |

| 40 mA cm⁻² | Complete Decolorization | Not specified | |

| Temperature | 25°C | Complete Decolorization | 30 min |

| 40°C | Complete Decolorization | < 30 min |

This table is based on data from a study on the electrochemical oxidation of Methyl Green synthetic wastewaters. scielo.org.ar

Reductive Degradation Studies (e.g., with Ascorbic Acid)

The reduction of Methyl Green using ascorbic acid has been explored as a method for its degradation. Ascorbic acid, a form of Vitamin C, can act as a reducing agent, leading to the decolorization of the dye. psu.edu The kinetics of this reduction reaction have been studied, revealing that the process is influenced by factors such as the presence of oxygen and the concentration of reactants. psu.eduscirp.org

In an acidic medium, the reduction of Methyl Green by ascorbic acid can be slow in the presence of atmospheric oxygen. scirp.org However, creating a deoxygenated atmosphere, for instance by the release of carbon dioxide from a reaction between sodium carbonate and an acid, can significantly accelerate the reaction rate. psu.eduscirp.org The reaction kinetics have been observed to be zero order with respect to Methyl Green and fractional order with respect to ascorbic acid. scirp.org

The stoichiometry of the reaction between Methyl Green and ascorbic acid in an aqueous medium has been determined to be a 1:2 ratio. psu.edu The mechanism involves the donation of electrons and abstraction of a hydrogen ion from ascorbic acid, leading to the formation of a leuco (colorless) form of the dye and dehydro-l-ascorbic acid. psu.edu

The table below presents data on the effect of oxalic acid concentration on the rate of reduction of Methyl Green with ascorbic acid, highlighting the influence of an acidic component on the reaction.

Table 2: Effect of Oxalic Acid on the Rate of Reduction of Methyl Green with Ascorbic Acid

| [MG⁺] (mol·dm⁻³) | [Ascorbic Acid] (mol·dm⁻³) | [H₂C₂O₄] (mol·dm⁻³) | Temperature (K) |

|---|

This table is based on data from a study investigating the reduction kinetics of Methyl Green with ascorbic acid in the presence of oxalic acid and sodium carbonate. psu.edu

Research into Biodegradation and Bioremediation Potential

Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-contaminated wastewater. mdpi.comjabonline.in This process utilizes microorganisms such as bacteria, fungi, and algae to break down complex dye molecules into simpler, non-toxic compounds. mdpi.comnih.gov While Methyl Green is noted for its resistance to microbial degradation, research has shown the potential of certain microorganisms in its decolorization. nih.govsamipubco.com

Fungi, in particular, have been investigated for their ability to degrade a variety of dyes through the action of enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases. nih.gov For example, studies have shown that the fungus Phanerochaete chrysosporium can achieve approximately 85% degradation of Methyl Green. nih.gov Similarly, Bjerkandera adusta has demonstrated a 75% degradation efficiency for Methyl Green. nih.gov

The effectiveness of biodegradation can be influenced by whether the microbial cells are living or dead (autoclaved). nih.gov In some cases, dead fungal biomass has shown higher decolorization rates for certain dyes. nih.gov This is often attributed to adsorption processes on the microbial biomass. jabonline.in

Bacterial degradation is another key area of research, valued for the faster growth rates and easier handling of bacteria compared to fungi. nih.gov Bacteria can mineralize dyes, converting them into non-toxic products like carbon dioxide and water. tandfonline.com Strains of Bacillus and Pseudomonas have been noted for their ability to mineralize dyes effectively. tandfonline.com

The table below summarizes the degradation efficiency of different fungal species for Methyl Green.

Table 3: Fungal Degradation of Methyl Green

| Fungal Species | Degradation Efficiency (%) | Enzyme System Implicated |

|---|---|---|

| Phanerochaete chrysosporium | ~85 | Lignin peroxidases |

This table is based on data compiling the efficiency of various microorganisms in dye degradation. nih.gov

Emerging Research Frontiers and Future Prospects

Novel Applications in Advanced Materials Science Research

The Methyl Green cation is finding new life in the realm of advanced materials, where its distinct characteristics are being harnessed to create sophisticated sensors and functional polymers. A notable area of development is in the fabrication of molecularly imprinted polymers (MIPs). These materials are engineered to have binding sites that are complementary in shape, size, and functional group orientation to a target molecule. For instance, poly(methylene green) has been employed as a matrix for creating MIPs for the electrochemical sensing of specific molecules, demonstrating the potential of Methyl Green derivatives in developing highly selective sensors.

Furthermore, the adsorptive properties of the this compound are being explored for environmental remediation and the development of novel composite materials. Research has shown that Methyl Green can be effectively adsorbed by various materials, a property that is being investigated for the removal of pollutants from aqueous solutions. The interaction of Methyl Green with these materials provides valuable insights into surface chemistry and adsorption mechanisms, which can inform the design of new functional materials.

Table 1: Adsorption Capacities of Various Materials for Methyl Green

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) |

| Activated Carbon (from waste tires) | 71.43 |

| Bauxite-Carbon Nanotube Composite | Varies with conditions |

| Almond Shells | Varies with conditions |

| Silicon Powder | 38.64 |

| Dodonaea Viscosa (activated) | 99 |

Development of Advanced Biotechnological and Bioanalytical Tools

The inherent ability of the this compound to selectively bind to DNA is being leveraged to create a new generation of biotechnological and bioanalytical tools. Its fluorescent properties, particularly when bound to DNA, have positioned it as a valuable tool for far-red imaging of live cell nuclei. wikipedia.org This is a significant advancement as fluorescent DNA staining is a routine and critical component in cancer prognosis. wikipedia.org

Methyl Green is emerging as a viable alternative to traditional DNA stains in several key techniques. It can be used as a DNA-binding dye in gel electrophoresis, in various fluorometric assays, and importantly, in flow cytometry. wikipedia.orgbiocompare.com Its application in flow cytometry allows for high-throughput analysis of cell populations, providing data on cell cycle and DNA content. medchemexpress.comnih.gov The development of a flow cytometric cell-cycle/DNA-ploidy assay using Methyl Green highlights its potential as an accurate and inexpensive alternative to conventional methods that use propidium (B1200493) iodide. nih.gov

The photophysical properties of Methyl Green when interacting with DNA are central to these advancements. When bound to DNA in a neutral aqueous solution, it becomes fluorescent in the far-red spectrum, with an excitation maximum of 633 nm and an emission maximum of 677 nm. wikipedia.org This is advantageous as it minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio. nih.gov Furthermore, its interaction with DNA is non-intercalating, meaning it binds to the major groove of DNA through electrostatic interactions without inserting itself into the DNA structure. wikipedia.orgmedchemexpress.com This mode of binding is less disruptive to the DNA structure compared to intercalating dyes.

Table 2: Spectroscopic Properties of this compound for Bioanalytical Applications

| Property | Wavelength (nm) | Condition |

| Excitation Maximum | 633 | Bound to DNA |

| Emission Maximum | 677 | Bound to DNA |

| Excitation (aqueous solution) | 244 or 388 | Unbound |

| Emission (aqueous solution) | 488 or 633 | Unbound |

Integration with High-Throughput Screening and "Omics" Technologies

The unique attributes of the this compound make it a promising candidate for integration into high-throughput screening (HTS) and "omics" technologies. HTS platforms, which are central to modern drug discovery and biological research, rely on automated assays to rapidly screen large numbers of compounds. nih.gov The fluorescent properties of Methyl Green when bound to DNA are particularly amenable to the automated imaging and analysis systems used in HTS.

Flow cytometry, a powerful high-throughput technique for analyzing single cells, has already seen the successful application of Methyl Green. nih.govresearchgate.net It can be used to assess cell viability and for cell cycle analysis, providing crucial data points in large-scale cell-based screens. medchemexpress.comresearchgate.net The development of a Methyl Green-based DNA-ploidy assay that correlates well with established methods demonstrates its reliability for high-throughput applications. nih.gov

In the context of "omics," particularly genomics and functional genomics, the ability of Methyl Green to specifically stain DNA is of significant value. High-content screening (HCS), a type of HTS that combines automated microscopy with quantitative image analysis, often uses nuclear counterstains to identify and segment individual cells. The far-red fluorescence of DNA-bound Methyl Green makes it an excellent candidate for this purpose, as it would leave other fluorescence channels free for probing other cellular components with different fluorescent markers. nih.gov This is particularly advantageous in multi-parameter assays that are common in functional genomics and systems biology research. While direct, widespread integration of Methyl Green into established 'omics' workflows is an area of ongoing development, its fundamental properties as a robust and specific DNA stain suggest a high potential for its future adoption in these fields.